4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
The synthesis of 4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the nitration of 4-chlorobenzene, followed by sulfonation and subsequent reaction with ethylamine. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and chlorosulfonic acid for sulfonation. The final step involves the reaction with ethylamine under controlled temperature and pressure conditions .
Chemical Reactions Analysis
4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium hydroxide or other strong bases.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution
Scientific Research Applications
4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antimicrobial properties. It has shown activity against certain bacterial strains, making it a candidate for further research in antibacterial drug development.
Mechanism of Action
The mechanism of action of 4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide can be compared with other sulfonamide compounds such as:
4-Chloro-2-ethyl-1-nitrobenzene: Similar in structure but lacks the sulfonamide group.
4-Chloronitrobenzene: Contains a nitro group and a chlorine atom but lacks the ethyl and sulfonamide groups.
4-Chloro-N-methyl-3-nitrobenzene-1-sulfonamide: Similar but with a methyl group instead of an ethyl group
These comparisons highlight the unique structural features of this compound, particularly the presence of both the nitro and sulfonamide groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
89840-87-9 |
---|---|
Molecular Formula |
C8H9ClN2O4S |
Molecular Weight |
264.69 g/mol |
IUPAC Name |
4-chloro-N-ethyl-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C8H9ClN2O4S/c1-2-10-16(14,15)8-4-3-6(9)5-7(8)11(12)13/h3-5,10H,2H2,1H3 |
InChI Key |
QTPMCZYRXYDLMU-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.